LM985

Description

Properties

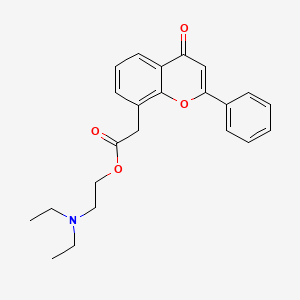

IUPAC Name |

2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-24(4-2)13-14-27-22(26)15-18-11-8-12-19-20(25)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLZQKCBYPEYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87626-57-1 (hydrochloride) | |

| Record name | LM 985 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601007706 | |

| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87626-56-0 | |

| Record name | 2-(Diethylamino)ethyl 4-oxo-2-phenyl-4H-1-benzopyran-8-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87626-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LM 985 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOFLAXONE 2-(DIETHYLAMINO)ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MQU39G359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Putative Mechanism of Action of LM985 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The precise molecular mechanism of action for the flavonoid derivative LM985 and its active metabolite, LM975, has not been fully elucidated in publicly available scientific literature. This guide provides a comprehensive overview of the known anti-tumor activities of this compound and explores its putative mechanism of action based on the well-documented effects of flavonoids in cancer cells, particularly in colorectal cancer.

Introduction

This compound is a flavonoid-based compound that has demonstrated notable anti-tumor activity in preclinical models of colon adenocarcinoma.[1][2] Flavonoids, a broad class of plant secondary metabolites, are recognized for their pleiotropic effects on cancer cells, including the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. Pharmacokinetic studies have revealed that this compound is rapidly metabolized to its active form, LM975, which is believed to be the primary mediator of its therapeutic effects.[1][2] This technical guide will summarize the quantitative data on the anti-tumor efficacy of this compound and delineate the probable signaling pathways through which its active metabolite, LM975, exerts its anti-cancer effects, drawing parallels with the known mechanisms of other flavonoids in colorectal cancer.

Preclinical Anti-Tumor Activity of this compound

This compound has been evaluated against various transplantable mouse colon adenocarcinomas (MAC). The compound exhibits differential activity depending on the tumor model and dosing regimen.

Table 1: Summary of this compound Anti-Tumor Activity in Mouse Colon Adenocarcinoma Models [1][2]

| Tumor Model | Administration Route | Dosing Schedule | Outcome |

| MAC 15A (ascitic) | Single i.p. injection (MTD) | Single dose | No activity |

| MAC 13 (subcutaneous) | Single i.p. injection (MTD) | Single dose | Moderate activity |

| MAC 15A (subcutaneous) | Single i.p. injection (MTD) | Single dose | Moderate activity |

| MAC 26 (subcutaneous) | Single i.p. injection (MTD) | Single dose | Significant growth delay |

| MAC 13 (subcutaneous) | Repeated i.p. injection | Repeated dose (7 days apart) | >90% tumor inhibition |

| MAC 26 (subcutaneous) | Repeated i.p. injection | Repeated dose (7 days apart) | Cures achieved |

MTD: Maximum Tolerated Dose

Pharmacokinetics: The Central Role of the Active Metabolite LM975

A crucial aspect of this compound's pharmacology is its rapid in vivo degradation to LM975.[1][2] Pharmacokinetic analyses have established a direct correlation between the administered dose of this compound, the resultant area under the curve (AUC) for LM975, and the observed anti-tumor response.[1][2] This strongly suggests that LM975 is the principal active agent.

Putative Molecular Mechanism of Action in Cancer Cells

Given that this compound is a flavonoid, its anti-cancer activity, mediated by LM975, is likely to involve the modulation of signaling pathways commonly targeted by this class of compounds in colorectal cancer. Flavonoids are known to interfere with multiple signaling cascades that are critical for tumor progression.

Several key signaling pathways are frequently dysregulated in colorectal cancer and are known targets of flavonoids:

-

Wnt/β-catenin Signaling Pathway: This pathway is constitutively active in a vast majority of colorectal cancers. Flavonoids have been shown to inhibit this pathway at various levels, from receptor binding to downstream gene transcription.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK cascade plays a central role in cell proliferation, differentiation, and survival. Flavonoids can modulate the activity of key kinases in this pathway, such as ERK, JNK, and p38.

-

PI3K/Akt/mTOR Signaling Pathway: This is a major survival pathway that is often hyperactivated in cancer. Flavonoids can inhibit this pathway, leading to decreased cell survival and proliferation.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: NF-κB is a key regulator of inflammation and cell survival. Many flavonoids are known to suppress NF-κB activation.

Flavonoids are well-documented inducers of apoptosis (programmed cell death) and can cause cell cycle arrest in cancer cells. The main targets for the inhibitory effect of flavonoids on colorectal cancer signaling pathways include caspases, nuclear factor kappa B, mitogen-activated protein kinase/p38, matrix metalloproteinases (MMP-2, MMP-7, and MMP-9), p53, β-catenin, cyclin-dependent kinases (CDK2 and CDK4), and cyclins A, B, D, and E. It is plausible that LM975 triggers apoptosis through the intrinsic or extrinsic pathways and halts the cell cycle at critical checkpoints, thereby preventing tumor growth.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following are standard methodologies used to investigate the mechanism of action of flavonoid compounds in cancer cells.

5.1. Cell Viability and Proliferation Assays

-

MTT Assay: To determine the cytotoxic effects of LM975 on colon cancer cell lines. Cells are seeded in 96-well plates, treated with varying concentrations of the compound, and cell viability is measured colorimetrically.

-

Clonogenic Assay: To assess the long-term proliferative potential of cancer cells after treatment with LM975.

5.2. Western Blot Analysis

-

To investigate the effect of LM975 on the protein expression levels and phosphorylation status of key components of the Wnt/β-catenin, MAPK, PI3K/Akt, and NF-κB signaling pathways.

5.3. Apoptosis Assays

-

Annexin V/Propidium Iodide Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry after treatment with LM975.

-

Caspase Activity Assays: To measure the activity of key executioner caspases (e.g., caspase-3, -7) to confirm the induction of apoptosis.

5.4. Cell Cycle Analysis

-

Propidium Iodide Staining and Flow Cytometry: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with LM975.

Conclusion

This compound is a promising anti-cancer agent, particularly for colorectal cancer, with its activity mediated by its active metabolite, LM975. While direct experimental evidence detailing its molecular mechanism of action is currently lacking, its classification as a flavonoid strongly suggests that its anti-tumor effects are likely exerted through the modulation of key oncogenic signaling pathways such as Wnt/β-catenin, MAPK, PI3K/Akt, and NF-κB, leading to decreased proliferation and increased apoptosis. Further research is warranted to precisely elucidate the molecular targets of LM975 and to validate these putative mechanisms, which will be crucial for its future clinical development.

References

An In-depth Technical Guide on the Synthesis of LM985 Flavone Acetic Acid Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM985, the diethylaminoethyl ester of flavone-8-acetic acid (FAA), is a member of the flavonoid class of compounds investigated for its potential antitumor activities. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols for its precursor, flavone-8-acetic acid, and the subsequent esterification to yield the final product. Furthermore, this document elucidates the primary mechanism of action for this class of compounds, the activation of the stimulator of interferon genes (STING) signaling pathway, and presents relevant biological data.

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. Synthetic flavonoids, such as flavone-8-acetic acid (FAA) and its derivatives, have been a particular focus of anticancer research. This compound was developed as a prodrug of FAA (also known as LM975), designed to improve its pharmacological properties. In vivo, this compound is rapidly hydrolyzed to FAA, the active compound. The antitumor effects of FAA are not due to direct cytotoxicity but rather through the induction of a host-mediated immune response, primarily through the activation of the STING pathway. This guide will detail the synthetic route to this compound and provide insight into its biological mechanism.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the core molecule, flavone-8-acetic acid (FAA), followed by its esterification with 2-(diethylamino)ethanol.

Synthesis of Flavone-8-Acetic Acid (FAA)

The synthesis of the flavone-8-acetic acid core can be achieved through various established methods for flavone synthesis. One common approach is a modification of the Baker-Venkataraman rearrangement.

Experimental Protocol: Synthesis of Flavone-8-Acetic Acid

This protocol is a representative method and may require optimization.

-

Step 1: Synthesis of 2-Hydroxy-3-methylacetophenone. (This is a potential starting material, and its synthesis or commercial availability would be the initial step).

-

Step 2: Acylation of the Phenolic Hydroxyl Group. The 2-hydroxy-3-methylacetophenone is acylated with a suitable benzoyl derivative.

-

Step 3: Baker-Venkataraman Rearrangement. The resulting ester undergoes an intramolecular Claisen condensation to form a 1,3-diketone.

-

Step 4: Cyclization to the Flavone Core. The 1,3-diketone is cyclized under acidic conditions to form the flavone ring system.

-

Step 5: Introduction of the Acetic Acid Moiety. The acetic acid group is introduced at the 8-position of the flavone core. This can be achieved through various methods, such as the Williamson ether synthesis with a haloacetate followed by hydrolysis.

Quantitative Data for FAA Synthesis (Illustrative)

| Parameter | Value |

| Starting Material | 2-hydroxy-3-methylacetophenone |

| Key Reagents | Benzoyl chloride, Pyridine, Potassium hydroxide, Sulfuric acid, Ethyl bromoacetate, Sodium hydroxide |

| Overall Yield | ~40-50% |

| Melting Point | 235-238 °C |

| Appearance | White to off-white solid |

Note: This data is illustrative and may vary based on the specific experimental conditions.

Esterification of Flavone-8-Acetic Acid to this compound

The final step in the synthesis of this compound is the esterification of flavone-8-acetic acid with 2-(diethylamino)ethanol. A common and effective method for this transformation is the Fischer esterification, which is catalyzed by a strong acid.

Experimental Protocol: Synthesis of this compound (2-(diethylamino)ethyl 2-(4-oxo-2-phenyl-4H-chromen-8-yl)acetate)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add flavone-8-acetic acid (1 equivalent) and 2-(diethylamino)ethanol (1.2-1.5 equivalents).

-

Solvent and Catalyst: Suspend the reactants in a suitable solvent that forms an azeotrope with water, such as toluene or benzene. Add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap to drive the equilibrium towards the product. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data for this compound Synthesis (Illustrative)

| Parameter | Value |

| Starting Material | Flavone-8-acetic acid |

| Reagents | 2-(diethylamino)ethanol, Sulfuric acid (catalyst), Toluene |

| Reaction Time | 4-8 hours |

| Reaction Temperature | Reflux (approx. 110 °C) |

| Yield | ~60-70% |

| Appearance | Pale yellow solid |

| Molecular Formula | C23H25NO4 |

| Molecular Weight | 379.45 g/mol |

Note: This data is illustrative and would require experimental verification for precise values.

Mechanism of Action: STING Pathway Activation

The antitumor activity of flavone acetic acid (the active form of this compound) is primarily attributed to its role as an agonist of the STING (Stimulator of Interferon Genes) pathway.[1][2] The STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a danger signal that can originate from pathogens or damaged host cells.

Signaling Pathway Diagram

Caption: STING signaling pathway activation by Flavone Acetic Acid.

Experimental Workflow for Synthesis

Caption: General experimental workflow for the synthesis of this compound.

Biological Activity

The biological activity of this compound is intrinsically linked to its hydrolysis product, FAA. FAA has demonstrated significant antitumor effects in murine models, which are dependent on a competent host immune system.

In Vitro Chemosensitivity

Studies have compared the in vitro activity of LM975 (FAA) and this compound against various human malignant cell lines.

Table of 50% Inhibitory Concentrations (IC50)

| Cell Line | LM975 (FAA) (µg/mL) | This compound (µg/mL) |

| LICR (LON) HN-3 (Tongue Carcinoma) | 200 ± 10 | 151 ± 3 |

| WiDr (Colon Carcinoma) | 97 ± 7 | 36 ± 4 |

| MCF-7 (Breast Carcinoma) | 171 ± 16 | 86 ± 3 |

| K-562 (Leukemia) | >500 | 140 ± 18 |

Data from in vitro chemosensitivity testing of flavone acetic acid (LM975; NSC 347512) and its diethylaminoethyl ester derivative (this compound; NSC 293015). The difference between this compound and LM975 was statistically significant for the WiDr and LICR (LON) HN-3 lines.[3]

Conclusion

This compound serves as a prodrug for the STING agonist, flavone-8-acetic acid. Its synthesis is achievable through a two-stage process involving the preparation of the flavone core followed by esterification. The biological activity of this class of compounds underscores the importance of the STING pathway as a target for cancer immunotherapy. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the synthesis and study of flavone acetic acid esters and their potential therapeutic applications. Further research and optimization of the synthetic protocols and a deeper understanding of the structure-activity relationships will be crucial for the development of more potent and selective STING agonists.

References

LM985: A Technical Guide to its Biological Activity and Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

LM985, a synthetic flavonoid derivative, has demonstrated notable anti-tumor activity in preclinical models, primarily attributed to its rapid conversion to the active metabolite, flavone acetic acid (FAA/LM975). This document provides a comprehensive technical overview of the biological activity of this compound, detailing its effects on cancer cells and the tumor microenvironment. It consolidates quantitative data from key studies, presents detailed experimental protocols for in vitro and in vivo evaluation, and elucidates the compound's molecular targets and signaling pathways through structured diagrams. The primary mechanism of action of this compound/FAA is multifaceted, involving vascular disruption within the tumor and potent immunomodulatory effects mediated through the activation of the STING (Stimulator of Interferon Genes) pathway, leading to the production of cytokines such as interferons and tumor necrosis factor-alpha (TNF-α).

Introduction

This compound (flavone acetic acid ester) is a water-soluble prodrug designed to improve the bioavailability of flavone acetic acid (FAA), a compound with significant anti-tumor properties in murine models. Early studies identified this compound's efficacy against solid tumors, particularly colon adenocarcinomas. Its mechanism of action deviates from classical cytotoxic agents, targeting the tumor vasculature and stimulating an innate immune response, making it a subject of interest for novel cancer therapeutic strategies.

Biological Activity

The biological activity of this compound is intrinsically linked to its active metabolite, FAA. In vivo, this compound is rapidly hydrolyzed to FAA. The anti-tumor effects are a combination of direct, albeit modest, cytotoxicity at high concentrations and, more significantly, indirect effects on the tumor microenvironment.

In Vitro Cytotoxicity

This compound and its metabolite FAA exhibit cytotoxic effects against various cancer cell lines, although typically at high concentrations. The following table summarizes the 50% inhibitory concentration (IC50) values from a key study.

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |

| This compound | WiDr | Colon Carcinoma | 36 ± 4 |

| LICR(LON)HN-3 | Tongue Carcinoma | 151 ± 3 | |

| MCF7 | Breast Carcinoma | 86 ± 3 | |

| K-562 | Leukemia | 140 ± 18 | |

| LM975 (FAA) | WiDr | Colon Carcinoma | 97 ± 7 |

| LICR(LON)HN-3 | Tongue Carcinoma | 200 ± 10 | |

| MCF7 | Breast Carcinoma | 171 ± 16 | |

| K-562 | Leukemia | > 500 | |

| This compound | Normal Human Myeloid Progenitors | Normal Cells | 134 ± 41 |

| LM975 (FAA) | Normal Human Myeloid Progenitors | Normal Cells | 76 ± 31 |

Data from Schroyens WA, et al. Eur J Cancer Clin Oncol. 1987.

In Vivo Anti-Tumor Activity

In vivo studies using murine colon adenocarcinoma models (MAC) have demonstrated the significant anti-tumor efficacy of this compound. The activity is more pronounced against subcutaneous tumors compared to ascitic tumors and is enhanced with repeated administration.

| Tumor Model | Treatment Schedule | Outcome |

| MAC 13 (s.c.) | Single i.p. injection (Maximum Tolerated Dose) | Moderate activity |

| Repeated i.p. injection (day 7) | >90% tumor inhibition | |

| MAC 15A (s.c.) | Single i.p. injection (Maximum Tolerated Dose) | Moderate activity |

| MAC 26 (s.c.) | Single i.p. injection (Maximum Tolerated Dose) | Significant growth delay |

| Repeated i.p. injection (day 7) | Cures achieved | |

| MAC 15A (ascitic) | Single i.p. injection (Maximum Tolerated Dose) | No activity |

Data from Double JA, et al. Br J Cancer. 1986.

Molecular Targets and Signaling Pathways

The primary molecular target of the active metabolite of this compound, flavone acetic acid (FAA), in mice is the Stimulator of Interferon Genes (STING) protein. FAA acts as a STING agonist, triggering a downstream signaling cascade that results in robust anti-tumor immune responses.

STING Pathway Activation

Activation of the STING pathway by FAA leads to the phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of type I interferons (IFN-α/β).

Simultaneously, STING activation can also lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).

The induction of interferons and TNF-α orchestrates a multi-pronged attack on the tumor. This includes the recruitment and activation of natural killer (NK) cells, which contribute to direct tumor cell lysis, and a disruptive effect on the tumor vasculature, leading to hemorrhagic necrosis.

Furthermore, FAA has been shown to stimulate the production of nitric oxide (NO) and peroxynitrite within the tumor microenvironment, contributing to vascular damage and apoptosis of tumor cells.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method for determining the cytotoxic effects of this compound and its analogues on cancer cell lines using a colorimetric assay based on the reduction of dimethylthiazol-2-yl-diphenyltetrazolium bromide (MTT).

Materials:

-

Cancer cell lines (e.g., WiDr, MCF7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound and LM975 (FAA)

-

Dimethyl sulfoxide (DMSO) for drug dissolution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound and LM975 in DMSO.

-

Perform serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%.

-

Remove the medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only controls.

-

Incubate the plates for the desired exposure time (e.g., 4-6 days).

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C.

-

After the incubation, add 100 µL of the solubilization solution to each well.

-

Mix gently by pipetting to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.

-

In Vivo Murine Colon Adenocarcinoma Model

This protocol outlines the establishment of a subcutaneous murine colon adenocarcinoma (MAC) tumor model to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Female BALB/c or other appropriate mouse strain (6-8 weeks old)

-

MAC tumor fragments or cell suspension

-

Sterile PBS or cell culture medium

-

This compound for injection

-

Sterile syringes and needles (25-27 gauge)

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Tumor Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Shave the right flank of the mouse.

-

Inject subcutaneously 0.1-0.2 mL of the MAC tumor cell suspension (typically 1 x 10^6 cells) or implant a small tumor fragment (2-3 mm) into the shaved flank.

-

Monitor the animals for recovery from anesthesia.

-

-

Animal Monitoring and Tumor Measurement:

-

House the animals under standard conditions with free access to food and water.

-

Monitor the general health of the animals daily, including body weight, behavior, and signs of distress.

-

Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (length x width^2) / 2.

-

-

Drug Administration:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Prepare the this compound solution for intraperitoneal (i.p.) injection at the desired dose.

-

Administer the treatment according to the planned schedule (e.g., single dose or repeated doses). The control group should receive vehicle injections.

-

-

Endpoint and Data Collection:

-

Continue monitoring tumor growth and animal health.

-

The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional animal care and use committee (IACUC) guidelines, or if animals show signs of excessive morbidity.

-

At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate tumor growth inhibition and assess the statistical significance of the differences between the treatment and control groups.

-

Conclusion

This compound, through its active metabolite flavone acetic acid, represents a class of anti-tumor agents with a unique mechanism of action. Its ability to disrupt tumor vasculature and stimulate an innate immune response via the STING pathway offers a compelling rationale for further investigation, potentially in combination with other cancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into this compound and related compounds, with the ultimate goal of translating these preclinical findings into effective clinical strategies.

In Vitro Solubility and Stability of LM985: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM985 is a synthetic compound belonging to the flavone class of molecules, specifically a flavone acetic acid ester. It has garnered interest for its potential anti-tumor activities. Understanding the physicochemical properties of a drug candidate, such as its solubility and stability, is paramount in the early stages of drug development. These parameters significantly influence formulation strategies, bioavailability, and ultimately, the therapeutic efficacy of the compound. This technical guide provides a comprehensive overview of the available data and detailed experimental protocols for assessing the in vitro solubility and stability of this compound.

Data Presentation

Solubility of this compound

Quantitative data on the solubility of this compound in various solvents is crucial for designing in vitro assays and developing suitable formulations. The following table summarizes the available solubility data for this compound.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |

| DMSO | 12.5 | 17.2 | [1] |

| DMSO | - | 10 | [2] |

| DMF | 25 | 34.4 | [1] |

| Ethanol | 25 | 27.5 | [1] |

| Aqueous Buffer | Data Not Available | Data Not Available | - |

Note: The discrepancy in DMSO solubility values may be due to different experimental conditions or definitions of solubility.

Stability of this compound

Currently, there is no specific published data on the in vitro stability of this compound in aqueous solutions or biological matrices. As a flavone acetic acid ester, this compound may be susceptible to hydrolysis, particularly at non-neutral pH. Furthermore, metabolic degradation is a key consideration for any drug candidate. The experimental protocols outlined below provide a framework for generating this critical stability data.

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the equilibrium solubility determination of this compound in aqueous buffer using the shake-flask method, a gold standard for solubility measurement.

Materials:

-

This compound powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

-

HPLC system with UV detector

-

Calibrated analytical balance

-

Vortex mixer

-

Orbital shaker in a temperature-controlled incubator (25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Add an excess amount of this compound powder to a known volume of PBS (pH 7.4) in a glass vial.

-

Alternatively, for poorly soluble compounds, a small volume of a concentrated stock solution can be added to the buffer, and the organic solvent concentration should be kept to a minimum (<1%).

-

Seal the vials and place them on an orbital shaker in an incubator set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the samples for the presence of undissolved solid material.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantify the concentration of this compound in the filtrate using a validated HPLC method (see Section 4 for a proposed method).

-

The experiment should be performed in triplicate.

Caption: Workflow for Aqueous Solubility Determination.

In Vitro Stability Assessment in Aqueous Buffer (Hydrolytic Stability)

This protocol aims to determine the hydrolytic stability of this compound in aqueous buffers at different pH values.

Materials:

-

This compound

-

Aqueous buffers: pH 4.0 (acetate buffer), pH 7.4 (phosphate buffer), pH 9.0 (borate buffer)

-

Acetonitrile or other suitable organic solvent

-

HPLC system with UV detector

-

Temperature-controlled incubator (e.g., 37°C)

-

Autosampler vials

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

Spike the this compound stock solution into the different pH buffers to a final concentration of, for example, 10 µM. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on stability.

-

Incubate the solutions at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

-

Immediately quench any further degradation by adding an equal volume of cold acetonitrile.

-

Analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

-

The degradation rate constant (k) can be determined by plotting the natural logarithm of the remaining this compound concentration versus time. The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.

Caption: Workflow for Hydrolytic Stability Assessment.

In Vitro Metabolic Stability Assessment (Microsomal Stability)

This protocol evaluates the metabolic stability of this compound using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

This compound

-

Pooled human liver microsomes (HLM) or other species as required

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Positive control substrate (e.g., testosterone or midazolam)

-

Acetonitrile (cold) for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a working solution of this compound in phosphate buffer.

-

In a microcentrifuge tube, pre-warm the liver microsomes and the this compound working solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile to stop the reaction.

-

Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.

-

Vortex the terminated reaction mixtures and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the remaining concentration of the parent this compound in each sample using a validated LC-MS/MS method.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.

Caption: Workflow for Microsomal Stability Assay.

Proposed HPLC Method for Quantification of this compound

A validated HPLC method is essential for the accurate quantification of this compound in the aforementioned solubility and stability studies. The following is a proposed starting point for method development.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient could be:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (likely in the range of 254-350 nm).

-

Quantification: Based on a standard curve of known this compound concentrations.

Mandatory Visualization: Signaling Pathway

This compound is an ester derivative of flavone acetic acid (FAA). FAA and its more potent analog, 5,6-dimethylxanthenone-4-acetic acid (DMXAA), have been shown to act as mouse-selective agonists of the Stimulator of Interferon Genes (STING) pathway. This activation of the innate immune system is believed to be a key mechanism of their anti-tumor activity, leading to vascular disruption within the tumor. The following diagram illustrates this proposed signaling pathway.

Caption: Proposed STING-Mediated Anti-Tumor Pathway of this compound.

Conclusion

This technical guide provides a summary of the currently available information on the in vitro solubility and stability of this compound and offers detailed experimental protocols to generate the missing critical data. The provided protocols for determining aqueous solubility, hydrolytic stability, and metabolic stability are robust starting points for any laboratory. Furthermore, the elucidation of the likely signaling pathway through STING activation provides a mechanistic framework for understanding the anti-tumor activity of this compound. The generation of comprehensive solubility and stability data is an indispensable step in the continued development of this compound as a potential therapeutic agent.

References

LM985 safety profile and preliminary toxicity data

For Researchers, Scientists, and Drug Development Professionals

Introduction

LM985, a flavone acetic acid ester, is a novel investigational anti-tumor agent that has undergone preclinical and early clinical evaluation. It functions as a prodrug, rapidly hydrolyzing in vivo to its active metabolite, LM975, also known as flavone acetic acid (FAA). This technical guide provides a comprehensive overview of the available preclinical safety and toxicity data for this compound and its active form, LM975. The information is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound.

Executive Summary

Quantitative Toxicity Data

While specific LD50 and NOAEL values for this compound are not explicitly stated in the reviewed literature, preclinical studies on its active metabolite, LM975 (flavone acetic acid), provide insights into its acute toxicity in mice.

| Compound | Species | Route of Administration | Observed Effect | Dosage | Citation |

| LM975 (Flavone Acetic Acid) | Mouse | Intraperitoneal (bolus) | Acute lethality in many mice | ≥ 356 mg/kg | [1] |

| LM975 (Flavone Acetic Acid) | Mouse | Intravenous | More frequent acute lethality compared to intraperitoneal administration | Not specified | [1] |

| This compound | Human | Intravenous | Dose-limiting toxicity (acute reversible hypotension) | Not specified | [2] |

Experimental Protocols

Detailed experimental protocols for the definitive toxicity studies (e.g., GLP-compliant LD50 or repeated-dose toxicity studies) for this compound are not fully described in the available literature. However, information from preclinical anti-tumor and pharmacological studies provides insights into the methodologies used.

In Vivo Anti-Tumor and Toxicity Assessment in Mice (General Protocol)

A common experimental design for evaluating the anti-tumor activity and associated toxicity of compounds like LM975 in mice involves the following steps:

-

Animal Model: Inbred mouse strains (e.g., C57/B1) are typically used.[3]

-

Tumor Implantation: Human or murine tumor cells (e.g., pancreatic adenocarcinoma PAN/03) are implanted subcutaneously into the mice.[3]

-

Drug Administration: Once tumors reach a specified size, the test compound (e.g., LM975) is administered via a clinically relevant route, such as intravenous or intraperitoneal injection.[3] Dosing schedules can vary, for example, administration on specific days post-tumor implant.[3]

-

Toxicity Monitoring: Animals are monitored for signs of toxicity, including changes in body weight, clinical signs of distress, and mortality.

-

Efficacy Evaluation: Tumor growth is measured regularly to assess the anti-tumor efficacy of the compound.

-

Coagulation Studies: To investigate effects on hemostasis, blood samples are collected at various time points after drug administration to measure parameters such as clotting time, thrombin time, and platelet counts.[4][5][6]

Mechanism of Action & Signaling Pathway

The anti-tumor effect of this compound, through its active metabolite LM975 (FAA), is not primarily due to direct cytotoxicity to cancer cells. Instead, it is attributed to a combination of vascular disruption within the tumor and immunomodulatory effects. A key molecular target identified for FAA is the Stimulator of Interferon Genes (STING).

STING Pathway Activation by Flavone Acetic Acid (FAA)

FAA acts as an agonist of the murine STING protein. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. This, in turn, is thought to induce hemorrhagic necrosis of tumors and stimulate an anti-tumor immune response.[7][8]

Caption: STING signaling pathway activated by LM975 (Flavone Acetic Acid).

Experimental Workflow for In Vitro Chemosensitivity and Myelotoxicity

The following workflow is based on studies evaluating the in vitro effects of this compound and LM975.

Caption: In vitro experimental workflow for chemosensitivity and myelotoxicity testing.

Discussion

The available data indicate that this compound, a prodrug of LM975 (flavone acetic acid), exhibits a safety profile distinct from traditional cytotoxic chemotherapeutic agents. The primary dose-limiting toxicity in humans is cardiovascular, specifically hypotension, rather than myelosuppression or other common side effects of chemotherapy.[2] This is consistent with in vitro studies showing that LM975 and this compound do not have specific cytotoxicity for tumor cells over normal marrow myeloid progenitor cells.[9]

The anti-tumor activity of LM975 in preclinical models is significant, particularly against solid tumors like colon adenocarcinoma.[1] This effect is thought to be mediated by its ability to disrupt tumor vasculature and stimulate an immune response, likely through the STING pathway.[7][8] The coagulopathy observed in mice following high doses of FAA may contribute to the vascular occlusion and subsequent tumor regression.[4][5][6]

A critical consideration for the clinical translation of findings related to FAA and its derivatives is the observed species specificity. The activation of the STING pathway by FAA has been shown to be potent in mice but not in humans, which may explain the lack of efficacy observed in human clinical trials.[7]

Conclusion

This compound is a flavone acetic acid ester with a unique preclinical profile characterized by anti-tumor activity mediated through vascular disruption and immunomodulation. Its primary toxicity concern, as identified in early clinical trials, is acute and reversible hypotension. While preclinical studies in mice have established dose ranges associated with anti-tumor efficacy and acute lethality for its active metabolite, LM975, specific LD50 and NOAEL values for this compound are not well-documented in publicly available literature. The mechanism of action via the STING pathway is a key area of interest, but the species specificity of this interaction highlights a significant challenge in translating preclinical efficacy to clinical benefit. Further research would be necessary to fully characterize the safety profile of this compound and to explore strategies to overcome the species-specific limitations of its mechanism of action.

References

- 1. Therapeutic and pharmacokinetic relationships of flavone acetic acid: an agent with activity against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flavone acetic acid (LM 975, NSC 347512). A novel antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flavone acetic acid antitumour activity against a mouse pancreatic adenocarcinoma is mediated by natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavone acetic acid induces a coagulopathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavone acetic acid induces a coagulopathy in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-cancer flavonoids are mouse selective STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive elaboration of the cGAS-STING signaling axis in cancer development and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro chemosensitivity testing of flavone acetic acid (LM975; NSC 347512) and its diethylaminoethyl ester derivative (this compound; NSC 293015) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling SYD985 (Trastuzumab Duocarmazine): A Technical Guide for Researchers

For research use only. Not for human or veterinary use.

SYD985, also known as trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) currently under investigation for the treatment of HER2-expressing solid tumors. This technical guide provides an in-depth overview of SYD985, its mechanism of action, preclinical data, and experimental protocols to support researchers, scientists, and drug development professionals in their exploration of this promising therapeutic agent.

Commercial Availability for Research

SYD985, under the name trastuzumab duocarmazine, is available for research purposes from various suppliers. Researchers can procure this compound to conduct preclinical studies and further investigate its therapeutic potential. Notable suppliers include:

It is important to note that this product is intended for research use only and is not for human or veterinary applications[2][5].

Core Compound Specifications

| Parameter | Value | Reference |

| Synonyms | (vic)-Trastuzumab duocarmazine, SYD985 | [2][6] |

| Target Antigen | HER2 (Human Epidermal Growth Factor Receptor 2) | [6][7] |

| Antibody Component | Trastuzumab (anti-HER2 humanized monoclonal antibody) | [7][8] |

| Payload (Cytotoxin) | Duocarmycin prodrug (seco-DUBA) | [7][9] |

| Linker | Cleavable valine-citrulline (vc) linker | [7][9] |

| Drug-to-Antibody Ratio (DAR) | Approximately 2.8 | [10] |

| Mechanism of Action | DNA alkylation leading to cell death | [10][11] |

Mechanism of Action

SYD985's mechanism of action is a multi-step process that leverages both targeted antibody therapy and potent cytotoxic payload delivery[7][10][11].

-

HER2 Targeting and Internalization : The trastuzumab component of SYD985 binds with high affinity to the HER2 receptor on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell[7].

-

Lysosomal Trafficking and Linker Cleavage : Once inside the cell, the ADC is trafficked to the lysosomes. Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by lysosomal proteases, such as cathepsin B[12][13].

-

Payload Activation and DNA Alkylation : The cleavage of the linker releases the duocarmycin prodrug, seco-DUBA, which is then converted to its active form. The active duocarmycin alkylates DNA, causing irreversible damage and ultimately leading to apoptotic cell death[10][11][12].

-

Bystander Effect : A key feature of SYD985 is its "bystander killing effect". The released duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, including those that may not express HER2[10][11][13]. This bystander effect is particularly advantageous in treating heterogeneous tumors with varied HER2 expression.

Signaling Pathway and Mechanism of Action Diagram

Preclinical Data

SYD985 has demonstrated potent anti-tumor activity in a variety of preclinical models, including those with low HER2 expression where other HER2-targeted therapies have shown limited efficacy[11][14].

In Vitro Cytotoxicity

SYD985 has shown significant cytotoxic effects in various cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from in vitro studies.

| Cell Line | Cancer Type | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Reference |

| HER2 3+ | Uterine Serous Carcinoma | 3+ | 0.011 | 0.035 | [15] |

| HER2 2+ | Uterine Serous Carcinoma | 2+ | 0.016 | 1.82 | [15] |

| HER2 1+ | Uterine Serous Carcinoma | 1+ | 0.065 | 3.58 | [15] |

| HER2 3+ | Carcinosarcoma | 3+ | 0.013 | 0.096 | [10] |

| HER2 1+ | Carcinosarcoma | 1+ | 0.060 | 3.221 | [10] |

In Vivo Antitumor Activity

In vivo studies using patient-derived xenograft (PDX) models have confirmed the potent anti-tumor activity of SYD985.

| PDX Model | Cancer Type | HER2 Expression | Treatment | Outcome | Reference |

| MAXF1162 | Breast Cancer | 3+ | SYD985 (10 mg/kg) | Significant tumor growth inhibition | [13] |

| BT-474 | Breast Cancer | 3+ | SYD985 (5 mg/kg) | Complete tumor remission in 7/8 mice | [13] |

| SARARK-6 | Carcinosarcoma | 3+ | SYD985 (3 mg/kg and 10 mg/kg) | Significant tumor growth inhibition and survival advantage compared to T-DM1 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of SYD985.

Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of SYD985 on cancer cell lines.

-

Cell Seeding : Plate cells (e.g., 4 x 103 cells/well) in 96-well plates and incubate for 72 hours[11].

-

Treatment : Treat cells with varying concentrations of SYD985 or a control compound[11].

-

Incubation : Incubate the treated cells for a specified period (e.g., 6 days)[15].

-

Cell Viability Measurement :

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of SYD985 in a living organism.

-

Animal Models : Use immunodeficient mice (e.g., female athymic nude mice)[16].

-

Tumor Implantation : Implant human tumor cells (e.g., BT-474) or patient-derived tumor fragments subcutaneously[11][16].

-

Tumor Growth : Allow tumors to reach a specified volume (e.g., 350-400 mm3) before starting treatment[16].

-

Treatment Administration : Administer SYD985 or a control intravenously (e.g., single dose of 3, 5, or 10 mg/kg)[10][16].

-

Monitoring : Monitor tumor volume and animal body weight regularly. Tumor volume can be calculated using the formula: (length x width2)/2.

-

Endpoint : The study may be concluded when tumors reach a predetermined size, or after a specific duration, with overall survival as a potential endpoint[10].

Experimental Workflow Diagram

Conclusion

SYD985 (trastuzumab duocarmazine) is a promising antibody-drug conjugate with a well-defined mechanism of action and potent anti-tumor activity in preclinical models, particularly in HER2-expressing cancers, including those with low HER2 levels. Its unique bystander effect offers a potential advantage in treating heterogeneous tumors. This technical guide provides a foundational understanding for researchers to further explore the therapeutic potential of SYD985.

References

- 1. Trastuzumab duocarmazine | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amsbio.com [amsbio.com]

- 4. amsbio.com [amsbio.com]

- 5. medkoo.com [medkoo.com]

- 6. adcreview.com [adcreview.com]

- 7. Facebook [cancer.gov]

- 8. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. byondis.com [byondis.com]

- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. aacrjournals.org [aacrjournals.org]

- 14. adcreview.com [adcreview.com]

- 15. ascopubs.org [ascopubs.org]

- 16. aacrjournals.org [aacrjournals.org]

L985P (MS4A8B): A Novel Cell Surface Protein Overexpressed in Small Cell Lung Carcinoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Small Cell Lung Carcinoma (SCLC) is an aggressive neuroendocrine tumor with a poor prognosis, highlighting the urgent need for novel therapeutic targets. The L985P protein, identified as Membrane-Spanning 4-Domain Family, Subfamily A, Member 8B (MS4A8B), has emerged as a promising candidate due to its significant overexpression on the cell surface of SCLC cells compared to normal lung tissue. This technical guide provides a comprehensive overview of the current understanding of L985P's function in SCLC, including its molecular characteristics, expression profile, and putative signaling pathways. Detailed experimental protocols for the characterization of L985P are also provided to facilitate further research and drug development efforts targeting this novel protein.

Introduction

Small Cell Lung Carcinoma (SCLC) accounts for approximately 15% of all lung cancer cases and is characterized by rapid growth, early metastasis, and the development of resistance to chemotherapy. The identification of novel, tumor-specific cell surface proteins is a critical step in the development of targeted therapies, such as antibody-drug conjugates (ADCs) and chimeric antigen receptor (CAR) T-cell therapies.

Initial studies employing cDNA subtraction and microarray analysis to identify genes differentially overexpressed in SCLC led to the discovery of a gene encoding the L985P protein. Subsequent molecular characterization revealed that L985P is identical to MS4A8B, a member of the membrane-spanning 4-domain (MS4A) family. This family of proteins, which includes the well-known B-cell marker CD20, is characterized by four transmembrane domains and is often involved in signal transduction and cellular activation. The high level of L985P expression on the surface of SCLC cells, coupled with its restricted expression in normal tissues, positions it as a compelling target for therapeutic intervention.

Molecular Characteristics of L985P (MS4A8B)

L985P is a cell surface protein belonging to the MS4A gene family, which is clustered on chromosome 11q12. Members of this family typically possess four transmembrane domains, with both N- and C-termini located intracellularly. A key feature of several MS4A proteins is their involvement in modulating signaling pathways. Sequence analysis of L985P/MS4A8B has revealed the presence of an Immunoreceptor Tyrosine-based Inhibitory Motif (ITIM) in its intracellular domain. ITIMs are known to recruit phosphatases, such as SHP-1 and SHP-2, upon phosphorylation, leading to the downregulation of cellular activation signals. This suggests a potential role for L985P in modulating signaling cascades within SCLC cells.

Quantitative Data on L985P (MS4A8B) Expression

The differential overexpression of L985P in SCLC has been confirmed by multiple experimental techniques. While the precise quantitative data from the initial discovery studies are not fully publicly available, the collective evidence strongly supports its SCLC-specific expression pattern.

| Parameter | SCLC | Normal Lung Tissue | Reference |

| mRNA Expression | Highly Overexpressed | Very Restricted Expression | [1] |

| Protein Expression | Highly Expressed | Confined to the apical region of ciliated bronchiolar epithelium | [1] |

| Subcellular Localization | Cell Surface | Cell Surface (apical) | [1] |

Table 1: Summary of L985P (MS4A8B) Expression in SCLC.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize L985P (MS4A8B) expression and function. These protocols are based on standard molecular and cellular biology techniques and can be adapted for specific experimental needs.

Real-Time RT-PCR for L985P mRNA Quantification

This protocol describes the quantification of L985P mRNA levels in SCLC cell lines and patient-derived tissues compared to normal lung tissue.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for L985P (MS4A8B) and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from SCLC cells/tissues and normal lung tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for L985P and the reference gene, and qPCR master mix.

-

qPCR Program: Run the qPCR reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Calculate the relative expression of L985P mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Northern Blot Analysis for L985P mRNA Detection

This protocol outlines the detection and size determination of L985P mRNA transcripts.

Materials:

-

Total RNA

-

Formaldehyde, formamide, MOPS buffer

-

Agarose

-

Nylon membrane

-

UV crosslinker

-

L985P-specific labeled probe (e.g., radiolabeled or biotinylated)

-

Hybridization buffer

-

Wash buffers

-

Detection reagents (e.g., X-ray film or chemiluminescent imager)

Procedure:

-

RNA Electrophoresis: Separate 10-20 µg of total RNA on a denaturing formaldehyde-agarose gel.

-

RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary blotting overnight.

-

RNA Crosslinking: Crosslink the RNA to the membrane using a UV crosslinker.

-

Probe Hybridization: Pre-hybridize the membrane in hybridization buffer, then hybridize with the labeled L985P probe overnight at 42°C.

-

Washing: Wash the membrane with a series of low and high stringency wash buffers to remove unbound probe.

-

Detection: Detect the labeled probe using the appropriate method (autoradiography for radiolabeled probes or chemiluminescence for biotinylated probes).

Immunohistochemistry for L985P Protein Localization

This protocol describes the visualization of L985P protein expression in SCLC tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded SCLC and normal lung tissue sections

-

Xylene, ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Primary antibody against L985P (MS4A8B)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded ethanol series.

-

Antigen Retrieval: Perform heat-induced epitope retrieval in antigen retrieval buffer.

-

Blocking: Block endogenous peroxidase activity and non-specific binding sites.

-

Primary Antibody Incubation: Incubate sections with the primary anti-L985P antibody overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP and detection with DAB.

-

Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a coverslip.

-

Microscopy: Visualize the staining under a light microscope.

Flow Cytometry for Cell Surface L985P Expression

This protocol details the quantification of L985P expression on the surface of SCLC cells.

Materials:

-

SCLC cell suspension

-

FACS buffer (PBS with 2% FBS)

-

Fluorochrome-conjugated primary antibody against L985P (MS4A8B) or a primary antibody followed by a fluorochrome-conjugated secondary antibody

-

Isotype control antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of SCLC cells and wash with FACS buffer.

-

Blocking (Optional): Block Fc receptors to reduce non-specific antibody binding.

-

Antibody Staining: Incubate cells with the fluorochrome-conjugated anti-L985P antibody or the primary antibody on ice, protected from light. If using an unconjugated primary antibody, wash and then incubate with a fluorochrome-conjugated secondary antibody.

-

Washing: Wash the cells with FACS buffer to remove unbound antibodies.

-

Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.

-

Data Analysis: Analyze the data using appropriate software to determine the percentage of L985P-positive cells and the mean fluorescence intensity.

Putative Signaling Pathway of L985P (MS4A8B) in SCLC

The presence of an ITIM within the cytoplasmic domain of L985P strongly suggests its involvement in an inhibitory signaling pathway. Upon ligand binding or cellular activation, tyrosine residues within the ITIM can become phosphorylated by Src family kinases. This phosphorylation event creates a docking site for SH2 domain-containing phosphatases, such as SHP-1 or SHP-2. The recruitment of these phosphatases to the plasma membrane leads to the dephosphorylation of key signaling molecules, thereby attenuating downstream activation signals that may be involved in cell proliferation and survival.

Experimental Workflow for L985P (MS4A8B) Characterization

The following workflow outlines the key steps for the comprehensive characterization of L985P in SCLC, from initial identification to functional analysis.

Conclusion and Future Directions

L985P (MS4A8B) represents a promising, novel cell surface target for the diagnosis and treatment of SCLC. Its high level of expression on tumor cells and restricted presence in normal tissues make it an attractive candidate for the development of targeted therapies. Future research should focus on elucidating the precise molecular mechanisms by which L985P functions in SCLC, including the identification of its natural ligand and the specific downstream signaling pathways it modulates. Furthermore, the development and preclinical evaluation of L985P-targeting agents, such as monoclonal antibodies and ADCs, are warranted to assess their therapeutic potential in SCLC.

References

An In-depth Technical Guide on the Anti-Cancer Agent LM985 and the Tumor-Associated Protein L985P (MS4A8B)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of two molecules of interest in cancer research: the synthetic small molecule LM985 (a flavone acetic acid ester) and the protein L985P (also known as MS4A8B). It is critical to establish at the outset that there is no direct molecular or functional relationship between this compound and the L985P protein. This compound is a chemical compound investigated for its anti-tumor properties, while L985P is a cell surface protein whose expression is elevated in certain cancers, making it a potential therapeutic target and biomarker. The "relationship" explored herein is their shared relevance to the field of oncology, representing two distinct avenues of anti-cancer research. This document details their respective mechanisms of action, associated signaling pathways, quantitative data from preclinical and clinical studies, and relevant experimental methodologies.

Introduction: Two Distinct Entities in Cancer Research

In the landscape of cancer research, the pursuit of novel therapeutic strategies has led to the investigation of a vast array of molecules. This guide focuses on two such molecules, this compound and L985P, clarifying their independent roles and significance.

-

This compound (Flavone Acetic Acid Ester): A synthetic flavonoid that has demonstrated potent anti-tumor activity in preclinical murine models.[1][2] It belongs to a class of compounds that act as biological response modifiers, primarily by stimulating the innate immune system and disrupting tumor vasculature.[1][3] this compound is a prodrug that rapidly hydrolyzes to its active form, flavone acetic acid (FAA), also referred to as LM975.[1][2]

-

L985P (MS4A8B): A protein identified as being significantly overexpressed in small cell lung carcinoma (SCLC).[4] Subsequent research has shown its differential expression in other malignancies. L985P is a member of the membrane-spanning 4-domain family, subfamily A (MS4A), a group of proteins involved in signal transduction and cellular regulation.[4] Its localization on the cell surface and high expression in tumors suggest its potential as a target for immunotherapies.[4]

This document will now delve into the specific characteristics of each molecule, presenting the current state of knowledge in a structured format for researchers and drug development professionals.

This compound (Flavone Acetic Acid Ester) and its Anti-Tumor Activity

This compound and its active metabolite, flavone acetic acid (FAA), have been the subject of considerable preclinical investigation. Their anti-cancer effects are not due to direct cytotoxicity at pharmacologically achievable concentrations but rather through indirect mechanisms.[5]

Mechanism of Action: A Tale of Species Specificity

The anti-tumor activity of FAA in murine models is multifaceted, involving:

-

Vascular Disruption: FAA induces a rapid reduction in tumor blood flow, leading to hemorrhagic necrosis.[1]

-

Immune System Activation: It acts as a potent immunomodulator, stimulating natural killer (NK) cell activity and inducing the production of cytokines, including interferon-alpha.[1][6][7]

A pivotal discovery in understanding FAA's mechanism was the identification of its molecular target: the stimulator of interferon genes (STING) protein. FAA and its more potent analog, DMXAA, are agonists of mouse STING.[8][9] Activation of the STING pathway in innate immune cells within the tumor microenvironment triggers a cascade of events leading to the observed anti-tumor effects.

Crucially, these compounds do not activate human STING .[8][9] This species-specific activity is the primary reason for the failure of FAA in human clinical trials, where it did not replicate the promising results seen in mice.[6][10]

The Mouse STING Signaling Pathway Activated by Flavone Acetic Acid

The activation of mouse STING by FAA leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then translocates to the nucleus to induce the expression of type I interferons and other inflammatory genes, orchestrating the anti-tumor immune response.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies of this compound and its active form, FAA.

Table 1: In Vivo Anti-Tumor Activity of this compound/FAA in Murine Models

| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |

| This compound | Transplantable mouse colon adenocarcinomas (MAC 26) | Single i.p. injection at MTD, followed by a second injection 7 days later | Cures achieved | [2] |

| This compound | Transplantable mouse colon adenocarcinomas (MAC 13) | Single i.p. injection at MTD, followed by a second injection 7 days later | >90% tumor inhibition | [2] |

| FAA | Pancreatic adenocarcinoma (PAN/03) in C57/B1 mice | 180 mg/kg, i.v. on days 3, 7, and 11 | 36% tumor-free survivors after 132 days | [7] |

| FAA | Colon Adenocarcinoma 38 | 267 mg/kg on Days 2 and 9 | 60%-80% complete tumor growth inhibition | [9] |

Table 2: In Vitro Cytotoxicity of this compound and FAA

| Compound | Cell Line | Exposure Time | Cytotoxicity | Note | Reference |

| FAA | Colon 38 and HCT116 | Pharmacologically achievable concentrations and times | Not cytotoxic | - | [5] |

| FAA | HCT116 | 10 days | < 1 log cell kill at 300 µg/ml | Demonstrates low direct cytotoxicity | [5] |

| This compound | MAC tumor cell lines | Not specified | Considerably more cytotoxic than FAA | - | [1] |

Experimental Protocols

This protocol is a representative example for evaluating the anti-tumor activity of a compound like FAA in a subcutaneous tumor model.[7][8]

-

Cell Culture and Implantation:

-

Culture a murine cancer cell line (e.g., PAN/03 pancreatic adenocarcinoma) in appropriate media.

-

Harvest cells and resuspend in sterile saline at a concentration of 1 x 10^6 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of syngeneic mice (e.g., C57/B1).

-

-

Animal Grouping and Treatment:

-

Monitor tumor growth with calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment and control groups.

-

Treatment Group: Administer FAA dissolved in sterile saline intravenously at the desired dose (e.g., 180 mg/kg).

-

Control Group: Administer an equivalent volume of sterile saline.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor dimensions every 2-3 days and calculate tumor volume (Volume = (Length x Width²)/2).

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, immune cell infiltration).

-

This assay measures the ability of NK cells from treated animals to kill target tumor cells.[7]

-

Effector Cell Preparation:

-

Treat mice with FAA or vehicle control.

-

Harvest splenocytes or peritoneal cells and prepare a single-cell suspension.

-

-

Target Cell Preparation:

-

Culture a target cell line sensitive to NK cell-mediated lysis (e.g., YAC-1).

-

Label target cells with a radioactive marker (e.g., ⁵¹Cr) or a fluorescent dye.

-

-

Co-culture and Analysis:

-

Co-culture the effector cells with the labeled target cells at various effector-to-target ratios for a set period (e.g., 4 hours).

-

Measure the release of the label from the target cells, which is proportional to cell lysis.

-

Calculate the percentage of specific lysis.

-

L985P (MS4A8B): A Potential Target in Oncology

L985P, also known as MS4A8B, is a protein whose role in cancer is an active area of investigation. It belongs to the MS4A family, which includes the well-known B-cell marker CD20 (MS4A1).[4]

Function and Role in Cancer

-

Cell Surface Localization: L985P is a transmembrane protein localized to the cell surface, which makes it an accessible target for antibody-based therapies.[4]

-

Overexpression in SCLC: L985P was initially identified through its significant overexpression at both the mRNA and protein levels in SCLC compared to normal lung tissue.[4]

-

Expression in Other Tissues: In normal tissues, its expression is restricted, for example, to the apical region of ciliated bronchiolar epithelium.[4]

-

Potential for Signal Transduction: As a member of the MS4A family, L985P is presumed to be involved in signal transduction, potentially as a component of a larger receptor complex. MS4A family members have been implicated in regulating cellular functions such as growth and differentiation.[4][11]

-

Biomarker Potential: The differential expression of L985P between tumor and normal tissues suggests its potential as a diagnostic or prognostic biomarker in SCLC.[4][12]

L985P (MS4A8B) Signaling: An Area of Active Research

The precise signaling pathways regulated by L985P are not yet fully elucidated. However, based on its homology to other MS4A proteins, several possibilities are being explored. Many MS4A proteins are known to modulate calcium signaling and associate with various immune receptors.[11][13] L985P contains a potential immunoreceptor tyrosine-based inhibitory motif (ITIM) in its intracellular domain, suggesting it may play a role in negatively regulating signaling cascades.[11]

Quantitative Data Summary

Table 3: L985P (MS4A8B) Expression in SCLC

| Analysis Method | Comparison | Finding | Reference |

| Microarray Analysis | SCLC vs. normal lung | Differentially overexpressed mRNA in SCLC | [4] |

| Real-Time RT-PCR | SCLC vs. normal lung | Confirmed overexpression of mRNA in SCLC | [4] |

| Immunohistochemistry | SCLC vs. normal lung | Highly expressed protein in SCLC; restricted expression in normal lung | [4] |

Experimental Protocols

This protocol provides a standard method for quantifying the expression of L985P mRNA in tissue or cell samples.[4][14][15]

-

RNA Extraction:

-

Isolate total RNA from SCLC and normal lung tissue samples (or cell lines) using a commercial RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

-

Reverse Transcription (cDNA Synthesis):

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or oligo(dT) primers.

-

The reaction typically includes dNTPs, RNase inhibitor, and reaction buffer.

-

Incubate at 42-50°C for 60 minutes, followed by enzyme inactivation at 70-85°C for 5-15 minutes.

-

-

Real-Time PCR:

-

Prepare a PCR master mix containing SYBR Green or a TaqMan probe, DNA polymerase, dNTPs, and PCR buffer.

-

Add L985P-specific forward and reverse primers and the cDNA template.

-